
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Overview
Description
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (CAS RN: 60232-85-1) is a hydroxylated metabolite of phencyclidine (PCP), a dissociative anesthetic and hallucinogen. Its molecular formula is C₁₇H₂₅NO, with a molecular mass of 259.39 g/mol and a melting point of 116–118°C . Structurally, it features a phenyl-substituted cyclohexyl group attached to a piperidine ring hydroxylated at the 4-position. This compound is primarily formed via hepatic cytochrome P450 (CYP)-mediated hydroxylation of PCP, a process influenced by enzyme induction and drug-drug interactions .
Preparation Methods
A widely cited method for synthesizing 1-(1-phenylcyclohexyl)-4-hydroxypiperidine involves the demethylation of its methoxy precursor, 1-(1-(methoxyphenyl)cyclohexyl)piperidine, using boron tribromide (BBr₃). This approach, detailed in Journal of Medicinal Chemistry (1982) , proceeds via cleavage of the methyl ether group to yield the phenolic hydroxyl moiety.
Reaction Protocol:
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Reagent Preparation : A solution of 1-(1-(methoxyphenyl)cyclohexyl)piperidine (2.7 g, 0.01 mol) in dichloromethane (60 mL) is cooled to 0–5°C.
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BBr₃ Addition : BBr₃ (3 mL, 0.03 mol) is added dropwise under continuous stirring.
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Reaction Conditions : The mixture is stirred overnight at room temperature.
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Workup : Cold water is added to quench excess BBr₃, yielding a crystalline hydrobromide salt.
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Purification : Recrystallization from ethanol affords the final product with a melting point of 116–118°C .
Key Data:
This method is favored for its straightforward protocol but requires careful handling of BBr₃, a corrosive and moisture-sensitive reagent.
Catalytic Hydrogenation of Nitro Precursors
An alternative route, described in Journal of Medicinal Chemistry (1981) , involves the hydrogenation of nitro intermediates. However, this method faced challenges in producing phenolic derivatives directly, necessitating subsequent modifications .
Reaction Steps:
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Nitro Compound Synthesis : 1-(1-Nitrophenylcyclohexyl)piperidine is prepared via cyclohexylation of nitrophenylpiperidine.
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
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Oxidation : The amine intermediate is oxidized to introduce the hydroxyl group.
Limitations:
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Requires multiple purification steps, complicating scalability.
Stereoselective Synthesis of Hydroxylated Derivatives
Recent advancements focus on stereoselective synthesis to produce enantiomerically pure 4-hydroxyphencyclidine. A 1982 study utilized chiral auxiliaries to control the configuration at the cyclohexyl and piperidine rings.
Methodology:
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Chiral Cyclohexanation : Asymmetric cyclohexanation of phenylpiperidine using a titanium-based catalyst.
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Hydroxylation : Stereospecific hydroxylation at the 4-position of the piperidine ring via Sharpless epoxidation.
Outcomes:
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Complexity | Scalability |
---|---|---|---|---|
BBr₃ Demethylation | 45–50 | >95 | Moderate | High |
Catalytic Hydrogenation | <30 | 80–85 | High | Low |
Stereoselective | 35–40 | >98 | Very High | Moderate |
The BBr₃ demethylation method remains the most practical for industrial-scale synthesis due to its balance of yield and simplicity. Stereoselective approaches, while innovative, are limited to niche applications requiring enantiopure products.
Chemical Reactions Analysis
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine has been utilized in pharmacological studies to investigate its effects on the central nervous system. Research indicates that it produces PCP-like discriminative stimuli in animal models, suggesting its potential role as a tool for studying NMDA receptor antagonism and related neuropharmacological pathways .
Table 1: Comparison of Effects with PCP
Effect | This compound | Phencyclidine (PCP) |
---|---|---|
Potency | One-third of PCP | Standard reference |
NMDA Receptor Antagonism | Yes | Yes |
Analgesic Properties | Limited | Significant |
Neurobehavioral Research
The compound has been used in neurobehavioral studies to model schizophrenia-like symptoms. Its administration in animal models has shown alterations in behavior akin to those observed with PCP, providing insights into the mechanisms underlying psychotic disorders .
Case Study Example
A study conducted by Gool et al. (1964) explored the effects of PCP on postoperative patients, noting that similar compounds could produce significant changes in sensory perception and cognitive function. This highlights the relevance of this compound in understanding drug-induced psychosis and sensory processing disorders.
Potential Therapeutic Applications
Research into the therapeutic applications of this compound is ongoing. Its structural properties suggest it may have utility in developing treatments for conditions such as chronic pain, depression, and anxiety disorders due to its NMDA receptor modulation capabilities .
Table 2: Potential Therapeutic Uses
Condition | Mechanism of Action | Current Research Status |
---|---|---|
Chronic Pain | NMDA receptor antagonism | Under investigation |
Depression | Modulation of glutamatergic transmission | Preliminary findings |
Anxiety Disorders | Potential anxiolytic effects | Early-stage research |
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine involves its interaction with the NMDA receptor. By binding to this receptor, the compound blocks the influx of calcium ions, thereby inhibiting neural depolarization and neurotransmitter release. This action results in its anesthetic and analgesic effects .
Comparison with Similar Compounds
Structural Analogues and Metabolites
The following compounds are structurally or functionally related to 1-(1-phenylcyclohexyl)-4-hydroxypiperidine:
Pharmacological Properties
- Neuromuscular Blockade: this compound exhibits ~0.002% inhibitory potency compared to PCP in radioimmunoassays, indicating minimal receptor affinity . TCP and PCE show 2–5× higher potency than PCP in blocking end-plate currents (IC₅₀: 5–90 μM) . Substitution of the piperidine ring with morpholine (e.g., 1-(1-phenylcyclohexyl)morpholine) reduces potency by >50% and eliminates voltage-dependent effects .
- Behavioral Effects: In rotarod tests, hydroxylated metabolites (e.g., 4-phenyl-4-piperidinocyclohexanol) are 10× less potent than PCP in causing ataxia . TCP and PCE produce dose-dependent PCP-like discriminative stimulus effects in primates, with ED₅₀ values 3–8× lower than doses causing motor suppression .
Metabolic Pathways
- This compound : Formed via CYP2B6/3A4-mediated hydroxylation of PCP in humans . Co-administration with THC reduces its production by 23–58% due to CYP inhibition .
- 4-Phenyl-4-piperidinocyclohexanol: Generated through cyclohexane ring hydroxylation; urinary excretion increases with urine acidification .
- 1-Phenylcyclohexylamine: Produced via N-dealkylation; detected in urine as a minor metabolite (<10% of dose) .
Toxicological and Therapeutic Profiles
- Therapeutic Indices (TI): PCP: TI = 5.2 (lethality vs. ataxia) . TCP: TI = 8.1 (higher safety margin than PCP) . 4-Phenyl-4-piperidinocyclohexanol: TI = 1.5 (narrow safety margin) .
- Mechanism-Based Enzyme Inactivation: PCP and its iminium metabolite selectively inactivate CYP2B1 and CYP3A4 isoforms, altering drug metabolism .
Analytical Detection
Biological Activity
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) is a compound structurally classified as an arylcyclohexylamine and is a primary metabolite of phencyclidine (PCP). Its biological activity has garnered attention due to its potential implications in neuropharmacology, particularly regarding NMDA receptor interactions. This article explores the biological activity of PCHP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 60232-85-1
- Molecular Formula : C16H23N
- Molecular Weight : 245.36 g/mol
PCHP acts primarily as an NMDA receptor antagonist, similar to PCP but with reduced potency. The compound binds to the NMDA receptor channel, inhibiting excitatory neurotransmission and potentially leading to dissociative anesthetic effects. The following table summarizes its interaction with various receptors:
Receptor Type | Activity | Potency Relative to PCP |
---|---|---|
NMDA | Antagonist | ~33% of PCP |
Dopamine | Modulatory effects | Not extensively studied |
Serotonin | Minimal interaction | Not significant |
Pharmacological Profile
Research indicates that PCHP produces effects similar to those of PCP, including alterations in perception and cognition. A study involving rats demonstrated that PCHP elicited PCP-like discriminative stimuli, confirming its psychoactive properties. It is important to note that PCHP is not intended for human use and is primarily utilized in research contexts.
Case Studies
- Discriminative Stimulus Study : In a controlled study, rats trained to recognize PCP were administered PCHP. Results indicated that PCHP produced approximately one-third the potency of PCP in eliciting similar behaviors, suggesting a significant but reduced effect on the NMDA receptor system .
- Forensic Analysis : PCHP has been detected in hair samples during forensic investigations related to PCP use. Its presence serves as a marker for PCP exposure, highlighting its relevance in toxicology .
Research Findings
Recent studies have focused on the implications of PCHP in neuropharmacology:
- Neurotoxicity Studies : Research has indicated that while PCHP shares some neurotoxic properties with PCP, it may have a different safety profile due to its lower potency .
- Potential Therapeutic Uses : Some studies suggest exploring PCHP's role in treating conditions associated with NMDA receptor dysfunction, such as depression and schizophrenia, although more research is necessary .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-phenylcyclohexyl)-4-hydroxypiperidine, and how do reaction conditions influence yield?
- Methodology : The synthesis of piperidine derivatives typically involves cyclohexane ring functionalization followed by piperidine substitution. For example, Wallach et al. (2013) synthesized analogous compounds (e.g., 1-(1-phenylcyclohexyl)piperidine) via Grignard reactions or nucleophilic substitution, with yields influenced by solvent polarity, temperature, and catalyst choice (e.g., anhydrous THF at −78°C for Grignard reactions) .
- Critical Parameters : Monitor steric hindrance from the phenyl group during cyclohexane ring formation. Use HPLC or GC-MS to track intermediates and optimize reaction time .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : Confirm the presence of the hydroxyl group (δ 1.5–2.0 ppm for cyclohexyl protons; δ 3.5–4.0 ppm for piperidine protons) .
- Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., calculated [M+H]+ for C₁₇H₂₅NO: 260.2).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >98% .
Q. What pharmacological mechanisms are associated with this compound?
- Mechanistic Insights : Piperidine derivatives often interact with NMDA receptors or σ receptors. For example, structurally similar compounds (e.g., PCP analogues) exhibit noncompetitive NMDA antagonism, which can be tested via radioligand binding assays (³H-MK-801 displacement) .
- Experimental Design : Use primary neuronal cultures or HEK293 cells expressing NMDA receptors to evaluate Ca²⁺ influx inhibition via fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve enantiomeric mixtures of this compound, and what chiral stationary phases are most effective?
- Chiral Separation :
- HPLC : Employ Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phases. Adjust flow rates (1.0–1.5 mL/min) to optimize resolution (Rs >1.5) .
- Circular Dichroism : Confirm enantiomer identity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .
Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate these?
- Metabolic Prediction : Use databases like BKMS_METABOLIC to predict Phase I oxidation (e.g., hydroxylation at C4 of piperidine) and Phase II glucuronidation .
- Validation : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare results with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How does the hydroxyl group at C4 influence the compound’s stability under varying pH conditions?
- Stability Studies :
- pH-Dependent Degradation : Prepare buffered solutions (pH 1–10) and incubate at 37°C. Monitor degradation via HPLC over 24–72 hours. Acidic conditions (pH <3) may hydrolyze the piperidine ring .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and identify degradation products via high-resolution MS .
Q. What computational strategies are effective for predicting receptor binding affinities of this compound?
- In Silico Modeling :
- Docking : Use AutoDock Vina to simulate binding to NMDA receptor GluN1 subunits (PDB: 4TLM). Prioritize poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and hydrogen bond occupancy (>50%) .
Q. Contradictory Data and Troubleshooting
Q. How should researchers address discrepancies in reported pharmacological activities of piperidine derivatives?
- Root-Cause Analysis :
- Batch Variability : Compare purity data (e.g., residual solvents in NMR) across studies .
- Assay Conditions : Replicate experiments using standardized protocols (e.g., consistent buffer ionic strength in receptor assays) .
- Resolution : Perform meta-analyses of published IC₅₀ values and stratify by experimental conditions (e.g., cell type, ligand concentration).
Properties
IUPAC Name |
1-(1-phenylcyclohexyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUMSLWGPLFKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208979 | |
Record name | 4-Hydroxyphencyclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60232-85-1 | |
Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60232-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60232-85-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyphencyclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY PHENCYCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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